molecular formula C18H14N4O2 B488471 6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 609335-60-6

6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B488471
CAS No.: 609335-60-6
M. Wt: 318.3g/mol
InChI Key: LRKQBNPFDGXOQD-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes a pyrano[2,3-c]pyrazole core fused with a phenyl-furyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 5-phenyl-2-furancarbaldehyde in the presence of a base such as piperidine . The reaction is carried out in an ethanol solvent under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

the scalability of the synthetic route mentioned above can be optimized for industrial applications by using continuous flow reactors and automated synthesis techniques to improve yield and reduce reaction time .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its fused pyrano[2,3-c]pyrazole core and the presence of both phenyl and furyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

6-amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-10-15-16(12(9-19)17(20)24-18(15)22-21-10)14-8-7-13(23-14)11-5-3-2-4-6-11/h2-8,16H,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKQBNPFDGXOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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